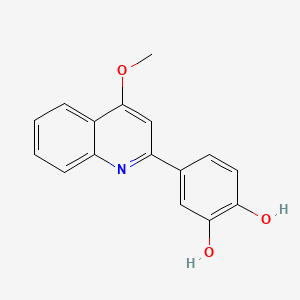

4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyquinolin-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSERYDSLYCHJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735087 | |

| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-83-8 | |

| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide

This document provides a detailed technical guide for the synthesis of the target compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. The proposed synthetic route is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and relevant data to facilitate the synthesis of this and structurally related quinoline derivatives.

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4] The functionalization at the 2-position of the quinoline ring with a catechol (1,2-diol) moiety allows for the exploration of a diverse chemical space for potential therapeutic applications.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the preparation of a key precursor, 2-chloro-4-methoxyquinoline. The second step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this chloroquinoline derivative with 3,4-dihydroxybenzeneboronic acid to yield the final product.

Step 1: Synthesis of 2-chloro-4-methoxyquinoline

The initial step focuses on the synthesis of the haloquinoline precursor. This is achieved through the chlorination of 4-methoxy-1H-quinolin-2-one, which is the more stable tautomer of 4-hydroxy-2-quinolone.

Reaction Scheme: (4-Methoxy-1H-quinolin-2-one) + POCl₃ → (2-chloro-4-methoxyquinoline)

Experimental Protocol: Chlorination of 4-Methoxy-1H-quinolin-2-one

This protocol is based on established methods for the conversion of 2-quinolones to 2-chloroquinolines.

Materials:

-

4-Methoxy-1H-quinolin-2-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-1H-quinolin-2-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methoxyquinoline.

Step 2: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed cross-coupling of 2-chloro-4-methoxyquinoline with 3,4-dihydroxybenzeneboronic acid. The reactivity of haloquinolines in Suzuki couplings generally follows the order I > Br > Cl.[5] While chloroquinolines are less reactive, the reaction can be effectively facilitated using appropriate catalyst systems, often employing bulky, electron-rich phosphine ligands.[5]

Reaction Scheme: (2-chloro-4-methoxyquinoline) + (3,4-dihydroxybenzeneboronic acid) --[Pd Catalyst, Base]--> (this compound)

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol adaptable for the specific substrates. Optimization of the catalyst, ligand, base, and solvent may be required.[5][6]

Materials:

-

2-chloro-4-methoxyquinoline (1.0 equivalent)

-

3,4-dihydroxybenzeneboronic acid (1.2-1.5 equivalents)

-

Solvent System (e.g., Dioxane/Water 4:1, or DMF/Water)[3][5][7]

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloro-4-methoxyquinoline (1.0 equiv.), 3,4-dihydroxybenzeneboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[5][7]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[7]

-

Add the degassed solvent system (e.g., Dioxane/Water 4:1).[5][7]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]

Note on Optimization: For less reactive chloro-heterocycles, alternative catalysts like Pd(dppf)Cl₂ or systems with bulky, electron-rich phosphine ligands may improve yields.[5] The hydroxyl groups on the boronic acid can potentially interfere with the reaction; if low yields are observed, protection of the diol (e.g., as an acetonide) prior to coupling, followed by a deprotection step, may be necessary.

Data Presentation: Representative Suzuki Coupling Reactions

The table below summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions of various chloro-heterocycles with arylboronic acids, providing a reference for expected outcomes.

| Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / Ligand (2%) | KF | Dioxane | 80 | 12 | 70-85 |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane | 100 | 24 | 71 |

| 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | THF | 90-120 | 8-12 | 75-90 |

| 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand (1.5%) | KF | Dioxane | 100 | 16 | 78 |

Data compiled from analogous reactions reported in the literature.[1][8][9]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Proposed two-step synthesis of the target compound.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. Due to the limited availability of direct experimental data for this specific molecule, this document combines foundational chemical identifiers with generalized experimental protocols for determining key physicochemical parameters. Furthermore, computational predictions and logical workflows for property determination and biological activity screening are presented to guide researchers in their evaluation of this compound. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, offering a structured approach to characterizing novel chemical entities.

Chemical Identity and Basic Properties

This compound is a heterocyclic compound featuring a quinoline ring system linked to a benzene-1,2-diol (catechol) moiety. The presence of both a methoxy group and hydroxyl groups suggests potential for hydrogen bonding and specific solubility characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1313738-83-8 | [1] |

| Molecular Formula | C₁₆H₁₃NO₃ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Canonical SMILES | COC1=CC=C2C(=C1)C(=NC=C2C3=CC=C(C=C3O)O) | - |

| InChI Key | GSERYDSLYCHJAD-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 74.84 Ų | - |

| Predicted logP | 3.1 | - |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2][3][4]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and biological testing.

Methodology: Qualitative Solubility Testing

-

Initial Solvent Screening: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

Agitation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is classified as insoluble or partially soluble.

-

Systematic Solvent Selection: This process is repeated with a range of solvents of varying polarity, such as water, ethanol, acetone, ethyl acetate, and hexane, to establish a solubility profile.[5][6][7][8] For ionizable compounds, solubility in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH) is also determined.[9]

Logical Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel compound. The following diagram illustrates a logical workflow.

Biological Activity Screening Workflow

As no specific signaling pathways for this compound have been reported, a general workflow for initial biological screening is proposed. This workflow is designed to identify potential therapeutic areas and mechanisms of action.

Conclusion

This technical guide consolidates the available identifying information for this compound and provides a framework for its further physicochemical and biological characterization. The presented experimental protocols and logical workflows offer a systematic approach for researchers to generate the necessary data to evaluate its potential in drug discovery and development. The absence of extensive experimental data highlights an opportunity for further research to fully elucidate the properties of this compound.

References

- 1. echemi.com [echemi.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol (CAS: 1313738-83-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, a synthetic analog of the naturally occurring flavonoid fisetin, is a promising small molecule with potential therapeutic applications in neurodegenerative disorders. This technical guide provides a comprehensive overview of its chemical properties, expected biological activities, and putative mechanisms of action based on available patent literature and research on structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| CAS Number | 1313738-83-8 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₃ | [1][2] |

| Molecular Weight | 267.28 g/mol | [1][2] |

| Appearance | Not specified (likely solid) | |

| Solubility | Not specified (expected to be soluble in organic solvents like DMSO and methanol) | |

| InChI Key | GSERYDSLYCHJAD-UHFFFAOYSA-N | [1] |

Expected Biological Activity and Mechanism of Action

Based on patent literature, this compound is described as a neuroprotective agent.[3] Its proposed mechanism of action, analogous to fisetin and other neuroprotective polyphenols, involves multiple pathways to counteract neuronal damage. The primary expected biological activities include:

-

Neuroprotection: The compound is anticipated to protect neurons from various insults, potentially slowing the progression of neurodegenerative diseases.[3]

-

Antioxidant Activity: It likely possesses direct free radical scavenging properties and, more importantly, can enhance the intracellular levels of glutathione (GSH), a key antioxidant.[3]

-

Anti-inflammatory Effects: The compound is expected to exhibit anti-inflammatory activity, which is a critical factor in many neurodegenerative conditions.[3]

-

Anti-excitotoxic Effects: It may counteract glutamate-induced excitotoxicity, a major contributor to neuronal cell death in ischemic events.[3]

The proposed signaling pathway for the neuroprotective effects of this compound is illustrated below.

Caption: Proposed mechanism of neuroprotection.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following protocols are based on standard methodologies for evaluating the neuroprotective effects of related compounds.

General Synthesis of 2-Aryl-4-Methoxyquinolines

A plausible synthetic route can be adapted from known methods for producing 2-aryl-4-methoxyquinolines. One such general method is the acid-catalyzed condensation of a β-ketoester with an aniline, followed by methylation.

Materials:

-

Substituted aniline

-

Ethyl benzoylacetate derivative

-

Polyphosphoric acid (PPA) or Dowex-50

-

Methyl iodide

-

Potassium carbonate

-

Acetone

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of the substituted aniline and the ethyl benzoylacetate derivative is heated in the presence of a catalyst like PPA or Dowex-50 to facilitate cyclization and form the corresponding 4-hydroxyquinoline.

-

The reaction mixture is cooled, and the product is precipitated by the addition of water or ice.

-

The crude 4-hydroxyquinoline is filtered, dried, and then dissolved in a suitable solvent like acetone.

-

Potassium carbonate and methyl iodide are added to the solution, and the mixture is refluxed until the reaction is complete (monitored by TLC).

-

The reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

-

The crude 4-methoxyquinoline derivative is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of the compound to protect neuronal cells from glutamate-induced cell death.

Cell Line: HT22 mouse hippocampal neuronal cells

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamate

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well plates

Procedure:

-

Seed HT22 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1-2 hours.

-

After pre-incubation, add glutamate to a final concentration of 5 mM to induce excitotoxicity.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

The workflow for a typical in vitro neuroprotection screening is depicted below.

Caption: Workflow for in vitro neuroprotection screening.

Summary and Future Directions

This compound represents a promising scaffold for the development of novel neuroprotective therapeutics. Its potential multi-target mechanism, including antioxidant and anti-inflammatory actions, makes it an attractive candidate for addressing the complex pathology of neurodegenerative diseases.[3] Future research should focus on the specific synthesis and in-depth biological characterization of this compound to validate its therapeutic potential. This would include quantitative in vitro assays, pharmacokinetic studies, and in vivo efficacy studies in relevant animal models of neurodegeneration.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Quinoline Derivatives

Introduction to Quinoline and its Derivatives

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1][2][3] The versatility of the quinoline nucleus allows for diverse structural modifications, which has led to the development of a multitude of derivatives with enhanced and specific pharmacological properties.[1][4] Consequently, quinoline and its derivatives are recognized as privileged structures in drug discovery.[5]

The therapeutic significance of quinoline was first highlighted by the discovery of quinine, an antimalarial agent isolated from the bark of the Cinchona tree.[1][2][3] This discovery paved the way for the development of other synthetic antimalarial drugs such as chloroquine, mefloquine, and primaquine.[1][6][7][8] Beyond their antimalarial effects, quinoline derivatives have been successfully developed into drugs for a wide array of conditions.[1][9][10] For instance, fluoroquinolones like ciprofloxacin and levofloxacin are widely used as antibacterial agents.[1][11] Furthermore, several quinoline-based molecules have been approved as anticancer drugs, such as cabozantinib, a tyrosine kinase inhibitor.[12][13] The broad spectrum of activities also includes antiviral, anti-inflammatory, anticonvulsant, and cardiovascular effects.[1][9][10]

Anticancer Activity

Quinoline derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent activity against various cancer types through diverse mechanisms of action.[14][15] These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[14][16][17]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[17][18] Receptors such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR) are pivotal targets.[12][19] By inhibiting these kinases, quinoline compounds can disrupt signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for tumor growth and progression.[4][12][16]

-

Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis in cancer cells.[16][17]

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines, thereby preventing tumor proliferation.[14][15]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Cytotoxic |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | Cytotoxic |

| Quinoline-chalcone hybrid (Compound 23) | Various cancer cell lines | 0.009 - 0.016 µM | Tubulin polymerization inhibitor |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 µM | EGFR inhibition (IC₅₀ = 2.61 µM) |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | HCT-116, RKO, A2780, Hela | 2.56 - 3.67 µM | Antiproliferative |

| 2,4-disubstituted quinoline derivatives | HT-29 (Colon) | 8.12 - 11.34 µM | Cytotoxic |

Table 1: Summary of anticancer activity of selected quinoline derivatives.[14][16][20][21]

Signaling Pathway Visualization

Caption: Inhibition of key carcinogenic signaling pathways by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][5][22] The development of fluoroquinolones marked a significant advancement in antibacterial therapy.[11] Research continues to explore novel quinoline scaffolds to combat the growing threat of antimicrobial resistance.[22][23]

Mechanisms of Action:

-

DNA Gyrase and Topoisomerase Inhibition: The primary antibacterial mechanism for quinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[24] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting them, quinolones lead to the cessation of bacterial cell division and ultimately cell death.

-

Other Mechanisms: Some derivatives may also act by disrupting the fungal cell wall or inhibiting other essential enzymes like peptide deformylase.[25]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

| Compound/Derivative | Bacterial/Fungal Strain | Activity (MIC in µg/mL) |

| Compound 2 | S. aureus | 3.12 |

| Compound 6 | S. aureus | 3.12 |

| Compound 6 | B. cereus | 3.12 |

| Compound 4g | S. aureus | 7.81 |

| Compound 4m | S. aureus | 7.81 |

| Unnamed Quinoline Derivative | C. difficile | 1.0 |

Table 2: Summary of Minimum Inhibitory Concentration (MIC) for selected quinoline derivatives against various microbial strains.[23][24][25]

Antiviral Activity

The quinoline scaffold is present in several molecules exhibiting significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, Dengue virus, and Influenza A virus (IAV).[26][27][28]

Mechanisms of Action:

-

Inhibition of Viral Replication: Chloroquine and hydroxychloroquine, well-known antimalarial quinolines, have shown antiviral activity by interfering with viral replication processes, such as endosomal acidification, which is necessary for the entry of some viruses into host cells.[26][28]

-

Enzyme Inhibition: Some quinoline derivatives act as specific viral enzyme inhibitors. For example, saquinavir, which contains a quinoline moiety, is a protease inhibitor used in HIV therapy.[26] Other derivatives have been found to inhibit viral polymerases or other enzymes crucial for the viral life cycle.[27][28]

Quantitative Data: Antiviral Activity of Quinoline Derivatives

| Compound/Derivative | Virus | Activity (IC₅₀ in µM) |

| Compound 1g | Respiratory Syncytial Virus (RSV) | 3.70 |

| Compound 1ah | Respiratory Syncytial Virus (RSV) | 3.10 |

| Compound 1ae | Influenza A Virus (IAV) | 1.87 |

| Compound 1af | Influenza A Virus (IAV) | 2.51 |

| Mefloquine | Zika Virus (ZIKV) | Reduces ZIKV RNA production |

Table 3: Summary of antiviral activity of selected quinoline derivatives.[26][27]

Anti-inflammatory Activity

Quinoline-based compounds have been developed as anti-inflammatory agents targeting several key pharmacological targets involved in the inflammatory cascade.[29][30] Their activity depends on the nature and position of substituents on the quinoline ring.[29]

Mechanisms of Action:

-

Enzyme Inhibition: Quinoline derivatives have been shown to inhibit enzymes such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[29][30] For instance, derivatives with a carboxylic acid moiety tend to show COX inhibition.[29]

-

Receptor Antagonism: Derivatives containing a carboxamide group have displayed antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain and inflammation pathways.[29]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

| Compound/Derivative | Target | Activity |

| Quinoline-4-carboxylic acid | Lipopolysaccharide (LPS) induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |

| Quinoline-3-carboxylic acid | Lipopolysaccharide (LPS) induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |

| Compound 6b | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |

| Compound 6a | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |

Table 4: Summary of the anti-inflammatory activity of selected quinoline derivatives.[31][32]

Antimalarial Activity

The historical success of quinoline-based drugs like quinine and chloroquine has established this scaffold as a cornerstone in antimalarial drug discovery.[1][6][8] Research is ongoing to develop new quinoline derivatives to overcome the challenge of drug resistance in Plasmodium parasites.[6][33]

Mechanisms of Action:

-

Inhibition of Heme Detoxification: During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme.[6][33] The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.[8][34] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[6][33] There, they bind to free heme, forming a complex that prevents its polymerization into hemozoin.[33] The buildup of this toxic complex leads to parasite death.[34]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

| Compound/Derivative | Plasmodium Strain | Activity (IC₅₀) |

| Compound 5 | P. falciparum | 0.014 - 5.87 µg/mL (range for series) |

| Compound 40b | P. falciparum 3D7 | 0.62 µg/mL |

| Compound 40a | P. falciparum Pf3D7 (chloroquine-sensitive) | 0.25 µM |

| Quinoline-pyrimidine hybrid | P. falciparum | 0.073 µg/mL |

| Quinoline-sulfonamide hybrid | P. falciparum 3D7 | 0.05 µM |

| Quinoline-sulfonamide hybrid | P. falciparum K1 (chloroquine-resistant) | 0.41 µM |

Table 5: Summary of antimalarial activity of selected quinoline derivatives.[33][35]

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[36][37][38] The assay is based on the conversion of the yellow MTT tetrazolium salt into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[36][38]

Methodology

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[21] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline derivative.[36] Include vehicle controls (cells treated with the same concentration of solvent, e.g., DMSO, as the test compounds) and untreated controls (cells in medium only).[36]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[36][37]

-

MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[21][36][38] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[36]

-

Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100 µL of a solubilization solution (e.g., anhydrous DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[21][36]

-

Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[21][36] Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[38] A reference wavelength of 630 nm can be used to correct for background absorbance.[36][38]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[21][36]

MTT Assay Workflow

Caption: A standard workflow diagram for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[23][25]

Methodology

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) from a fresh culture.

-

Compound Dilution: Prepare a series of two-fold dilutions of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

MIC Assay Workflow

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The quinoline scaffold remains a highly productive source for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The synthetic accessibility and versatility of the quinoline ring system allow for fine-tuning of its pharmacological profile, enabling the design of compounds with improved potency, selectivity, and reduced toxicity. Future research will likely focus on the development of novel quinoline-based hybrids and conjugates to address challenges such as drug resistance and to explore new therapeutic applications for this privileged heterocyclic system.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. drugs.com [drugs.com]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. ijrpr.com [ijrpr.com]

- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 31. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 34. drugs.com [drugs.com]

- 35. mdpi.com [mdpi.com]

- 36. benchchem.com [benchchem.com]

- 37. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 38. MTT assay protocol | Abcam [abcam.com]

Spectroscopic and Structural Elucidation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the novel compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol (CAS No. 1313738-83-8). Due to the absence of published experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a substituted quinoline and a catechol moiety. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for the structural elucidation of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Quinoline-H | 7.0 - 8.5 | m, d, dd | The aromatic protons of the quinoline ring system are expected to appear in this region, with their specific shifts and coupling patterns influenced by the methoxy and benzene-1,2-diol substituents. |

| Benzene-H | 6.5 - 7.5 | m, d, dd | The protons on the benzene-1,2-diol ring will resonate in this range. The presence of two hydroxyl groups will affect their chemical environment. |

| Methoxy (-OCH₃) | ~3.9 | s | A singlet corresponding to the three protons of the methoxy group. |

| Hydroxyl (-OH) | 4.0 - 7.0 | br s | Broad singlets for the two hydroxyl protons; their chemical shift can be highly variable depending on solvent, concentration, and temperature. |

m = multiplet, d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |

| Quinoline-C (Aromatic) | 110 - 160 | The carbon atoms of the quinoline ring will have distinct signals in the aromatic region. |

| Benzene-C (Aromatic) | 115 - 150 | The carbon atoms of the benzene ring, including those bearing the hydroxyl groups, will appear in this range. |

| Methoxy (-OCH₃) | ~55 | A signal corresponding to the carbon of the methoxy group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]+• (Molecular Ion) | 267.09 | Based on the molecular formula C₁₆H₁₃NO₃. High-resolution mass spectrometry would provide a more precise mass. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if necessary.[2] Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required.[3]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[4] Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty sample compartment.[5] Then, place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.[4] The typical spectral range is 4000 to 400 cm⁻¹.[6]

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] The solution should be free of particulates.[7]

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common method for polar organic molecules.[8]

-

Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.[9] Data is collected to show the relative abundance of each ion. High-resolution mass spectrometry can be employed to determine the exact mass and elemental composition of the molecular ion.[9]

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using spectroscopic methods.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

In Silico Prediction of Protein Targets for 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. Given the absence of experimental data for this specific molecule, this document outlines a systematic, multi-faceted computational approach to generate testable hypotheses regarding its mechanism of action, thereby accelerating its potential development as a therapeutic agent.

Introduction to the Target Compound

This compound is a small molecule featuring two key pharmacophoric moieties: a methoxyquinoline scaffold and a catechol (benzene-1,2-diol) group. The quinoline core is a prevalent feature in a wide array of bioactive compounds, known for activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Derivatives of quinoline have been shown to target critical signaling proteins, including receptor tyrosine kinases like c-Met, VEGF, and EGF receptors, and intracellular pathways such as PI3K/Akt/mTOR.[3][4] The catechol moiety is also a well-established pharmacophore present in numerous endogenous and synthetic molecules, recognized for its role in protein binding and a range of biological activities, including antioxidant and neuroprotective effects.

The combination of these two scaffolds suggests that this compound may interact with a variety of protein targets, potentially exhibiting a polypharmacological profile. This guide details an in silico workflow to elucidate these potential interactions.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for a novel compound involves the integration of ligand-based, structure-based, and machine learning approaches. This multi-pronged methodology enhances the confidence in predicted targets by leveraging different aspects of chemical and biological data.

Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[1]

2.1.1. 2D and 3D Similarity Searching

This initial step involves searching chemical databases (e.g., ChEMBL, PubChem) for compounds that are structurally similar to this compound. The targets of these identified analogs provide the first set of potential targets for our query molecule.

Table 1: Hypothetical Results of a Similarity Search

| Analog Compound ID | Similarity Score (Tanimoto) | Known Target(s) | Activity (IC50/Ki) |

| CHEMBLXXXXX1 | 0.85 | Aurora Kinase A | 50 nM |

| CHEMBLXXXXX2 | 0.82 | VEGFR2 | 120 nM |

| CHEMBLXXXXX3 | 0.79 | c-Met | 85 nM |

| ZINCXXXXXXX1 | 0.75 | PI3Kα | 250 nM |

2.1.2. Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model can be generated from a set of active analogs and used to screen for other molecules, including our query compound, that fit this model.

Structure-Based Approaches

When high-resolution 3D structures of potential protein targets are available, structure-based methods can be employed to predict binding.

2.2.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5][6] The query molecule is docked into the binding sites of the potential targets identified from ligand-based methods. The docking scores and binding poses provide an estimate of the binding affinity and the key interactions.

Table 2: Hypothetical Molecular Docking Results

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Aurora Kinase A | 1OL5 | -9.8 | Lys162, Glu211 |

| VEGFR2 | 4ASD | -9.2 | Cys919, Asp1046 |

| c-Met | 3RHK | -8.9 | Tyr1230, Met1211 |

| PI3Kα | 4JPS | -8.5 | Val851, Lys802 |

Machine Learning-Based Approaches

Modern drug discovery increasingly utilizes machine learning (ML) models trained on vast datasets of drug-target interactions.[7][8][9][10] These models can predict potential targets for a new molecule based on its structural features.

Predicted Targets and Associated Signaling Pathways

Based on the methodologies described, a primary set of predicted targets for this compound would likely include several protein kinases due to the quinoline scaffold's prevalence in kinase inhibitors. Potential high-priority targets include Aurora Kinase A , VEGFR2 , and c-Met , all of which are implicated in cell cycle regulation and angiogenesis, and are key targets in oncology.

Detailed Methodologies

Protocol for Molecular Docking

-

Preparation of the Ligand : The 3D structure of this compound is generated and energy-minimized using a suitable chemistry software package (e.g., Avogadro, ChemDraw).

-

Preparation of the Protein Target : The crystal structure of the target protein (e.g., Aurora Kinase A, PDB: 1OL5) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation : A docking program (e.g., AutoDock Vina) is used to perform the docking calculations, generating multiple binding poses for the ligand.

-

Analysis of Results : The results are analyzed based on the predicted binding energies (docking scores) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Protocol for Experimental Validation (Enzyme Inhibition Assay)

-

Reagents and Materials : Recombinant human Aurora Kinase A, ATP, substrate peptide (e.g., Kemptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Assay Procedure :

-

A reaction mixture containing the kinase, substrate, and ATP in a suitable buffer is prepared.

-

The test compound, this compound, is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

-

Data Analysis : The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is calculated.

Conclusion and Future Directions

The in silico workflow presented in this guide provides a systematic and cost-effective strategy for identifying the most probable biological targets of this compound. The predictions strongly suggest that this compound may function as a multi-kinase inhibitor, with potential applications in oncology.

It is imperative that these computational predictions are followed by rigorous experimental validation.[3][4][11][12] The proposed enzyme inhibition assays are a critical first step. Subsequent cell-based assays to assess effects on proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines will be necessary to confirm the mechanism of action and advance the development of this promising compound.

References

- 1. Machine learning models for drug-target interactions: current knowledge and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijnc.ir [ijnc.ir]

- 7. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adwenpub.com [adwenpub.com]

- 9. revistas.unir.net [revistas.unir.net]

- 10. mdpi.com [mdpi.com]

- 11. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20286G [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

The Uncharted Potential of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide to Its Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This technical guide focuses on the largely unexplored molecule, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol , and its potential structural analogs and derivatives. The presence of a catechol (benzene-1,2-diol) group, a known pharmacophore that can undergo redox cycling and chelate metals, combined with the 4-methoxyquinoline core, suggests a high potential for novel biological activity. This document aims to provide a comprehensive resource for researchers by summarizing known data on related structures, proposing experimental methodologies, and visualizing potential mechanisms of action.

Structural Analogs and Derivatives: A Landscape of Bioactivity

Quantitative Analysis of Related Compounds

To facilitate comparative analysis, the following tables summarize the cytotoxic and antibacterial activities of various 2-arylquinoline derivatives from the literature. This data provides a valuable reference for predicting the potential efficacy of novel analogs based on the this compound scaffold.

Table 1: Cytotoxic Activity of 2-Arylquinoline Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 1f | 7-fluoro-4-(4'-nitrophenylamino)quinoline | BGC823 | 8.32 | [6] |

| 2i | 8-methoxy-4-(4'-isopropylphenylamino)quinoline | BGC823 | 4.65 | [6] |

| 3c | 2-morpholino-4-(4'-methoxyanilino)quinoline | HepG2 | 11.42 | [7] |

| 3d | 2-morpholino-4-(4'-chloroanilino)quinoline | HepG2 | 8.50 | [7] |

| 12 | 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 31.37 | [4] |

| 13 | 6,8-dichloro-2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 8.3 | [4] |

Table 2: Antibacterial Activity of 2-Phenylquinoline Derivatives

| Compound Series | Bacterial Strain | MIC Range (µg/mL) | Reference |

| 2-Phenylquinoline-4-carboxamides | S. aureus, E. coli | Moderate to good activity | [8] |

| Quinolone-Triazole Conjugates | E. coli, H. influenzae, S. aureus, S. pneumoniae, S. pyogenes | No significant activity | [8] |

Experimental Protocols: A Roadmap for Synthesis and Evaluation

The synthesis of this compound and its derivatives can be approached through established synthetic routes for 2-arylquinolines, most notably the Doebner-von Miller reaction or the Friedländer annulation. The following protocols are proposed based on methodologies reported for structurally similar compounds.

Proposed Synthesis of this compound

This proposed synthesis involves a Doebner reaction between 3,4-dihydroxybenzaldehyde, 3-methoxyaniline, and pyruvic acid.

Protocol:

-

Step 1: Synthesis of the Schiff Base. To a solution of 3,4-dihydroxybenzaldehyde (1 mmol) in ethanol (20 mL), add 3-methoxyaniline (1 mmol). The mixture is stirred at room temperature for 2 hours.

-

Step 2: Cyclization. To the reaction mixture from Step 1, add pyruvic acid (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂). The mixture is then heated to reflux for 8-12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Evaluation of Biological Activity

In Vitro Cytotoxicity Assay (MTT Assay): [1]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.

Antibacterial Susceptibility Testing (Broth Microdilution): [8]

-

Compound Dilution: A serial two-fold dilution of the test compounds is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Bacterial Inoculation: A standardized inoculum of the test bacteria is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Potential Mechanisms and Workflows

To provide a clearer understanding of the potential biological impact and the experimental processes involved, the following diagrams have been generated using Graphviz.

Proposed Synthetic Workflow

Caption: A flowchart illustrating the proposed synthetic pathway.

General Experimental Workflow for Biological Evaluation

Caption: A diagram outlining the key steps in biological screening.

Potential Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The catechol moiety may also contribute to this activity through the generation of reactive oxygen species (ROS).

Caption: A potential mechanism involving PI3K/Akt pathway inhibition.

Conclusion and Future Directions

While this compound remains a molecule of untapped potential, the wealth of information on its structural relatives strongly suggests its promise as a lead compound for the development of novel therapeutics. The catechol and 4-methoxyquinoline moieties are both associated with significant biological activities, and their combination in a single molecule warrants thorough investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Elucidating the structure-activity relationships will be critical in optimizing potency and selectivity, potentially leading to the discovery of new drug candidates with improved therapeutic profiles. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers embarking on the exploration of this exciting chemical space.

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Renaissance of a Privileged Scaffold: A Technical Guide to the Therapeutic Applications of Novel Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its presence in the natural world, most notably in the cinchona alkaloids such as quinine, heralded the dawn of chemotherapy. Today, this versatile framework is experiencing a renaissance, forming the core of a new generation of therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of novel quinoline compounds, with a focus on their anticancer, antimalarial, antiviral, antibacterial, and neuroprotective properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate.

I. Anticancer Applications of Novel Quinoline Compounds

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumorigenesis and proliferation. These include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

A. Targeting Receptor Tyrosine Kinases: EGFR and HER-2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical drivers in the progression of several cancers. Novel quinoline-based compounds have been developed as potent dual inhibitors of these kinases.

One such promising compound, designated 5a , has demonstrated significant antiproliferative action. It acts as a dual-target inhibitor of both EGFR and HER-2.[1] The apoptotic potential of compound 5a has been examined, and it has been shown to promote apoptosis by activating caspase-3 and -8, and Bax, while reducing the expression of the anti-apoptotic protein Bcl-2.[1]

The inhibitory activities of novel quinoline compounds against EGFR, HER-2, and various cancer cell lines are summarized below.

| Compound | Target/Cell Line | Activity Metric | Value | Reference Compound | Reference Value |

| 5a | EGFR | IC50 | 71 nM | Erlotinib | 80 nM |

| HER-2 | IC50 | 31 nM | Lapatinib | 26 nM | |

| MCF-7 (Breast) | GI50 | 25-82 nM | - | - | |

| A-549 (Lung) | GI50 | 25-82 nM | - | - | |

| Compound VII | EGFR | IC50 | 0.12 ± 0.05 µM | Erlotinib | 0.032 ± 0.002 µM |

| Compound 5h | HER-2 | IC50 | 2.18 ± 0.08 µM | Erlotinib | 0.16 ± 0.02 µM |

| Compound III | EGFR | IC50 | 1.30 ± 0.12 µM | Erlotinib | 0.08 ± 0.005 µM |

| Compound II | EGFR | IC50 | 105 ± 10 nM | - | - |

| Quinoline 45 | EGFR | IC50 | 5 nM | - | - |

| Compound 50 | EGFR | IC50 | 0.12 ± 0.05 µM | - | - |

| Compound 51 | EGFR | IC50 | 31.80 nM | - | - |

| Compound 52 | EGFR | IC50 | 37.07 nM | - | - |

| Compound 53 | EGFR | IC50 | 42.52 nM | - | - |

| 4b | MCF-7 (Breast) | IC50 | 33.19 µM | Lapatinib | 4.69 µM |

| 6b | MCF-7 (Breast) | IC50 | 5.35 µM | Lapatinib | 4.69 µM |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

The diagram below illustrates the mechanism of action of quinoline-based inhibitors on the EGFR/HER-2 signaling pathway.

This protocol outlines a common method for assessing the inhibitory activity of compounds against EGFR and HER-2 kinases.

-

Reagents and Materials:

-

Recombinant human EGFR and HER-2 enzymes

-

ATP, appropriate kinase buffer

-

Substrate (e.g., a synthetic peptide)

-

Test quinoline compounds

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

Luminometer

-

-

Procedure: a. Prepare serial dilutions of the test quinoline compounds in the kinase buffer. b. To each well of a 96-well plate, add the kinase buffer, the recombinant enzyme (EGFR or HER-2), and the test compound solution. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. f. Detect the luminescent signal using a luminometer. g. The inhibitory activity is calculated as the percentage of kinase activity in the presence of the compound compared to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

B. Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Novel quinoline derivatives have been identified as potent inhibitors of this pathway. For instance, the compound PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) has been discovered as a potent mTOR inhibitor.[2]

The following table summarizes the inhibitory activity of selected quinoline compounds against components of the PI3K/Akt/mTOR pathway.

| Compound | Target | Activity Metric | Value |

| PQQ | mTOR | IC50 | 64 nM |

| HA-1e | mTOR | IC50 | 56 nM |

| HA-2l | mTOR | IC50 | 66 nM |

| HA-2c | mTOR | IC50 | 75 nM |

| Compound 12 | PI3K/mTOR | - | Inhibits phosphorylation at 5 nM |

IC50: Half-maximal inhibitory concentration.

The diagram below illustrates the key components of the PI3K/Akt/mTOR pathway and the inhibitory action of quinoline derivatives.

This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with quinoline inhibitors.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Test quinoline compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure: a. Culture cancer cells to a suitable confluency and treat with various concentrations of the quinoline inhibitor for a specified time. b. Harvest and lyse the cells in lysis buffer. c. Determine the protein concentration of the lysates using the BCA assay. d. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, mTOR). g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.

II. Antimalarial Applications of Novel Quinoline Compounds

The historical success of quinine and chloroquine has cemented the role of the quinoline scaffold in antimalarial drug discovery. However, the rise of drug-resistant Plasmodium falciparum necessitates the development of new quinoline-based agents.

A. Mechanism of Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole. During hemoglobin digestion, the parasite releases toxic free heme, which it normally polymerizes into inert hemozoin crystals. Quinoline compounds are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[3]

The following table presents the in vitro activity of various novel quinoline derivatives against Plasmodium falciparum.

| Compound | P. falciparum Strain | Activity Metric | Value | Reference Compound | Reference Value |

| 4i | - | IC50 | 0.014 µg/mL | Chloroquine | 0.49 µg/mL |

| 4b | - | IC50 | 0.46 µg/mL | Chloroquine | 0.49 µg/mL |

| 12 | - | IC50 | 0.46 µg/mL | Chloroquine | 0.49 µg/mL |

| 4-aminoquinoline-pyrimidine hybrid | W2 (resistant) | IC50 | 0.033 µM | Chloroquine | 0.370 µM |

| 46 | - | IC50 | 0.036 µg/mL | Chloroquine | 0.020 µg/mL |

| 60 | - | IC50 | 0.19 µg/mL | Chloroquine | 0.20 µg/mL |

| 64 | - | IC50 | 0.12 µM/mL | - | - |

| Ferrocenylformic acid moiety compound | Resistant strain | IC50 | 0.13 mM | Chloroquine | 0.34 mM |

IC50: Half-maximal inhibitory concentration.

The following diagram outlines the workflow for assessing the in vitro antimalarial activity of novel quinoline compounds.

This protocol is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

-

Reagents and Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

Test quinoline compounds

-

SYBR Green I nucleic acid stain

-

Lysis buffer

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure: a. Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates. b. Add a suspension of parasitized erythrocytes (at a known parasitemia and hematocrit) to each well. c. Incubate the plates in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours. d. After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I to each well. e. Incubate the plates in the dark at room temperature for at least 1 hour. f. Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader. g. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth. h. Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

III. Antiviral Applications of Novel Quinoline Compounds

The emergence of new viral threats has spurred the search for novel antiviral agents. Quinoline derivatives have shown promise against a range of viruses, including coronaviruses.

A. Targeting SARS-CoV-2

Several quinoline-based compounds have been investigated for their activity against SARS-CoV-2. One mechanism of action involves the inhibition of the papain-like protease (PLpro), an enzyme essential for viral replication.

The following table summarizes the in vitro activity of quinoline compounds against SARS-CoV-2.

| Compound | Cell Line | Activity Metric | Value | Reference Compound | Reference Value |

| Compound 1 | Vero 76 | EC50 | 1.5 ± 1.0 µM | Chloroquine | 3.1 ± 2.7 µM |

| Compound 2 | Caco-2 | EC50 | 5.9 ± 3.2 µM | Chloroquine | 12.7 ± 18.7 µM |

| Chloroquine | Huh7 | EC50 | 0.12 - 12 µM | - | - |

| Hydroxychloroquine | Huh7 | EC50 | 0.12 - 12 µM | - | - |

| 10g | VERO-E6 | IC50 | 0.060 mM | Chloroquine | 0.0227 mM |

| 12c | VERO-E6 | IC50 | 0.204 mM | Chloroquine | 0.0227 mM |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

This is a fluorescence-based assay to screen for inhibitors of SARS-CoV-2 PLpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Fluorogenic PLpro substrate

-

Assay buffer

-

Test quinoline compounds

-

384-well plates

-

Fluorescence plate reader

-

-

Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. Add the recombinant PLpro enzyme and the test compound to the wells of a 384-well plate. c. Incubate briefly at room temperature. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader. f. The rate of the reaction is proportional to the PLpro activity. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IV. Antibacterial Applications of Novel Quinoline Compounds

The quinoline core is a well-established pharmacophore in antibacterial agents, with the fluoroquinolones being a prominent class. Research is ongoing to develop new quinoline derivatives to combat the growing threat of antibiotic resistance, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA).

The table below shows the minimum inhibitory concentrations (MICs) of novel quinoline derivatives against various bacterial strains.

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference Compound | Reference Value (µg/mL) |

| 6c | MRSA | MIC | 0.75 | Daptomycin | 0.50 |

| VRE | MIC | 0.75 | Daptomycin | 0.50 | |

| MRSE | MIC | 2.50 | Daptomycin | 1.0 | |

| HT-61 | MRSA | MIC | 4-8 | - | - |

| 5a | MRSA | MIC | 2 | Ciprofloxacin | 8-128 |

| 6d | MRSA | MIC | 0.5 | Norfloxacin | 8 |

| 16a | MRSA | MIC | 1-4 | Methicillin | >64 |

| 16b | MRSA | MIC | 1-4 | Methicillin | >64 |

| 2 | MRSA | MIC | 3.0 | - | - |

| 4 | MRSA | MIC | 0.75 | - | - |

| 13 | MRSA | MIC | 20 ± 3.3 | - | - |

| P. aeruginosa | MIC | 10 ± 1.5 | - | - | |

| PH176 | MRSA | MIC50 | 16 | - | - |

| MRSA | MIC90 | 32 | - | - |

MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates.

This is a standard method for determining the MIC of an antibacterial agent.

-

Reagents and Materials:

-

Bacterial strains (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton broth (or other suitable broth)

-

Test quinoline compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

-

Procedure: a. Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plates. b. Add the standardized bacterial inoculum to each well. c. Include a positive control (bacteria with no drug) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Neuroprotective Applications of Novel Quinoline Compounds

Quinoline derivatives are being explored for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often multi-targeted, involving antioxidant, anti-inflammatory, and enzyme inhibitory activities.

A. Multi-Target-Directed Ligands for Neurodegeneration